N-Acyl Connectivity: Absence of C-1 Substituent Differentiates Target Compound from CIQ and 1-Methyl Analog
The target compound lacks any substituent at the C-1 position of the tetrahydroisoquinoline ring, unlike the closely related CIQ (which bears a 1-((4-methoxyphenoxy)methyl) group) [1]. CIQ is a well-characterized GluN2C/GluN2D-selective positive allosteric modulator whose subunit selectivity is entirely dependent on its C-1 substituent and 3-chlorophenyl moiety; removal of these features, as in the target compound, predicts a loss of this specific NMDA receptor modulation [1]. The 1-methyl analog (ChemSpace CSSS00105358728) introduces a stereocenter and increased steric bulk at C-1, altering molecular shape and potentially target engagement [2].
| Evidence Dimension | C-1 substitution status |
|---|---|
| Target Compound Data | No C-1 substituent (hydrogen at C-1) |
| Comparator Or Baseline | CIQ: 1-((4-methoxyphenoxy)methyl) substituent; 1-Methyl analog: methyl at C-1 |
| Quantified Difference | Qualitative structural difference; CIQ's C-1 substituent is essential for GluN2C/GluN2D PAM activity |
| Conditions | Structural comparison derived from published IUPAC names and SMILES; CIQ pharmacological profile from published literature |
Why This Matters
For researchers seeking a tetrahydroisoquinoline scaffold without NMDA receptor allosteric modulation liability, the C-1 unsubstituted target compound provides a cleaner starting point.
- [1] NFDI4DS / UHH-SEMS. CIQ Analog Selectivity Profile Summary. Published December 17, 2020. View Source
- [2] ChemSpace. 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline (CSSS00105358728). Accessed April 2026. View Source
